2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine
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Overview
Description
2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. The presence of the fluoroethoxy and nitro groups in this compound suggests potential unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine coreThe nitro group is usually introduced via nitration reactions using concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine involves its interaction with specific molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may explain its potential antipsychotic effects. The fluoroethoxy and nitro groups could influence the compound’s binding affinity and selectivity for these receptors, thereby modulating its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: Known for its high potency in treating psychiatric disorders.
Thioridazine: Used for its sedative and antipsychotic properties.
Uniqueness
2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine is unique due to the presence of the fluoroethoxy and nitro groups, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. These functional groups could enhance its binding affinity, selectivity, and overall therapeutic potential .
Properties
CAS No. |
2007919-85-7 |
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Molecular Formula |
C14H11FN2O3S |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
2-(2-fluoroethoxy)-8-nitro-10H-phenothiazine |
InChI |
InChI=1S/C14H11FN2O3S/c15-5-6-20-10-2-4-14-12(8-10)16-11-7-9(17(18)19)1-3-13(11)21-14/h1-4,7-8,16H,5-6H2 |
InChI Key |
HJIFJKWJEWPZAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC3=C(S2)C=CC(=C3)OCCF |
Origin of Product |
United States |
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